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Introduction
Cobalt-catalyzed cyclopropanation has emerged as a powerful and versatile method for the

synthesis of cyclopropane rings, which are crucial structural motifs in numerous natural

products and pharmaceutical agents. This protocol focuses on the cobalt-porphyrin and cobalt-

salen catalyzed cyclopropanation of olefins using ethyl diazoacetate (EDA) as a carbene

precursor. Cobalt catalysts offer a distinct advantage over other transition metals, such as

copper and rhodium, by operating through a stepwise radical mechanism. This unique reactivity

profile allows for the efficient cyclopropanation of a broad range of alkenes, including electron-

deficient ones, often with high stereoselectivity. Furthermore, the use of chiral cobalt complexes

enables highly enantioselective transformations, providing access to optically active

cyclopropanes.

Reaction Mechanism
The prevailing mechanism for cobalt(II)-porphyrin-catalyzed cyclopropanation involves the

formation of a cobalt-carbene radical intermediate. The catalytic cycle can be summarized as

follows:

Carbene Formation: The cobalt(II) catalyst reacts with ethyl diazoacetate (EDA) to form a

cobalt-carbene adduct with the concomitant release of dinitrogen. This intermediate exists in

equilibrium between a bridging carbene and a terminal carbene radical species.
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Radical Addition: The cobalt-carbene radical undergoes a stepwise radical addition to the

alkene, forming a γ-alkyl radical intermediate.

Ring Closure: Subsequent intramolecular radical substitution leads to the formation of the

cyclopropane ring and regeneration of the cobalt(II) catalyst.

This stepwise radical mechanism is a key feature of cobalt-catalyzed cyclopropanation and is

responsible for its unique reactivity and selectivity.
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Caption: Proposed mechanism for cobalt-catalyzed cyclopropanation.

Experimental Protocols
General Procedure for Cobalt-Porphyrin Catalyzed
Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol is a representative example for the cyclopropanation of styrene using a cobalt(II)-

porphyrin complex as the catalyst.

Materials:
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Cobalt(II)-porphyrin catalyst (e.g., Co(TPP) - Cobalt(II) meso-tetraphenylporphyrin)

Styrene (freshly distilled)

Ethyl diazoacetate (EDA)

Anhydrous solvent (e.g., dichloromethane or toluene)

Inert gas (e.g., nitrogen or argon)

Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

To an oven-dried Schlenk flask under an inert atmosphere, add the cobalt(II)-porphyrin

catalyst (1-5 mol%).

Add the anhydrous solvent (to achieve a desired concentration, typically 0.1-0.5 M with

respect to the limiting reagent).

Add styrene (1.0 equivalent).

To the stirred solution, add ethyl diazoacetate (1.1-1.5 equivalents) dropwise via syringe over

a period of time (e.g., 1 hour). Note: Slow addition is often employed to minimize the

dimerization of EDA.

Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor

the reaction progress by TLC or GC analysis.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by column chromatography on silica gel using a suitable eluent system

(e.g., hexane/ethyl acetate) to afford the desired cyclopropane product.

General Procedure for Asymmetric Cyclopropanation
with a Chiral Cobalt(II)-Porphyrin Catalyst[1]
This protocol is adapted for enantioselective cyclopropanation using a chiral cobalt catalyst.
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Materials:

Chiral cobalt(II)-porphyrin catalyst (e.g., [Co(1)] as described in the reference) (1 mol%)[1]

Styrene derivative (1.0 equivalent)

Ethyl diazoacetate (EDA) or tert-butyl diazoacetate (t-BDA) (1.1 equivalents)

4-(Dimethylamino)pyridine (DMAP) (0.5 equivalents)[1]

Anhydrous solvent (e.g., CH2Cl2)

Inert gas (e.g., nitrogen or argon)

Procedure:

In an oven-dried Schlenk tube under a nitrogen atmosphere, place the chiral cobalt(II)-

porphyrin catalyst (1 mol%) and DMAP (0.5 equiv).[1]

Add the anhydrous solvent, followed by the styrene derivative (1.0 equiv).[1]

Add the diazoacetate (EDA or t-BDA, 1.1 equiv) in one portion.[1]

Stir the reaction mixture at room temperature until the styrene derivative is completely

consumed as monitored by TLC.[1]

Concentrate the reaction mixture and purify the residue by flash column chromatography on

silica gel to yield the enantiomerically enriched cyclopropane product.[1]

Data Presentation
The following tables summarize the quantitative data for cobalt-catalyzed cyclopropanation

reactions with various styrene derivatives using different cobalt catalysts and diazo reagents.

Table 1: [Co(1)]-Catalyzed Asymmetric Cyclopropanation of Styrene Derivatives with

Diazoacetates[1]
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Entry
Styrene
Derivative

Diazo
Reagent

Yield (%)
de (%)
(trans:cis)

ee (%)
(trans)

1 Styrene EDA 95 >98:2 98

2 Styrene t-BDA 96 >98:2 99

3

4-

Methylstyren

e

EDA 94 >98:2 98

4

4-

Methylstyren

e

t-BDA 95 >98:2 99

5

4-

Methoxystyre

ne

EDA 92 >98:2 97

6

4-

Methoxystyre

ne

t-BDA 93 >98:2 98

7

4-

Chlorostyren

e

EDA 96 >98:2 98

8

4-

Chlorostyren

e

t-BDA 97 >98:2 99

9

4-

Bromostyren

e

EDA 95 >98:2 98

10

4-

Bromostyren

e

t-BDA 96 >98:2 99

Table 2: Cobalt(II) Porphyrin-Catalyzed Cyclopropanation of Alkenes with Ethyl Diazoacetate

(EDA)
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Entry Alkene Catalyst Yield (%)
Diastereomeri
c Ratio
(trans:cis)

1 Styrene Co(TPP) 89 75:25

2 4-Methylstyrene Co(TPP) 91 78:22

3 4-Chlorostyrene Co(TPP) 85 70:30

4 α-Methylstyrene Co(TPP) 82 -

5 1-Hexene Co(TPP) 75 65:35

Experimental Workflow
The general workflow for a cobalt-catalyzed cyclopropanation experiment is outlined below.
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Caption: General experimental workflow for cobalt-catalyzed cyclopropanation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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